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Stevensine

Cat. No.: B1337892
CAS No.: 99102-22-4
M. Wt: 387.03 g/mol
InChI Key: ZNIBKSGUBSYKLY-UHFFFAOYSA-N
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Description

Marine Sponge Species Sources

Stevensine has been isolated from a number of sponge species, primarily within the families Agelasidae and Axinellidae. Current time information in Deux-Sèvres, FR.frontiersin.org The presence and concentration of the alkaloid can vary, even within the same species, potentially due to environmental factors or the existence of different chemical types (chemotypes). acs.orgresearchgate.net

Sponges of the genus Agelas are recognized sources of pyrrole-imidazole alkaloids, including this compound. acs.org Species such as Agelas oroides and Agelas cerebrum have been documented to contain these compounds. acgpubs.orgopenaccessjournals.com The isolation from Agelas often involves bio-guided fractionation of the crude extracts to pinpoint and purify the active metabolites. mdpi.comopenaccessjournals.com For instance, a study on Agelas cerebrum utilized this approach to isolate various bromopyrrole alkaloids. mdpi.com Another analysis of Agelas oroides from the Mediterranean led to the isolation of oroidin (B1234803) and other related bromopyrrole compounds. acgpubs.org

The Caribbean sponge Stylissa caribica is a notable source of this compound. nih.gov However, the production of this compound can differ between various samples of this sponge, with some chemotypes containing it as a major alkaloid while others may lack it entirely, producing different secondary metabolites instead. acs.orgresearchgate.net In samples where this compound is present, it can be a predominant compound among the isolated alkaloids. The isolation procedure from S. caribica typically involves extraction with methanol (B129727), followed by sequential solvent partitioning to obtain an n-butanol-soluble fraction, which is then subjected to purification by methods such as preparative High-Performance Liquid Chromatography (HPLC). nih.govacs.org

This compound, also identified under the synonym odiline, has been isolated from the marine sponge Pseudaxinyssa cantharella. wikipedia.orgird.fr This sponge, collected in New Caledonia, yielded several oroidin-related alkaloids upon fractionation of its aqueous extracts. ird.frresearchgate.net The isolation of this compound from this species was part of early investigations into the chemical constituents of Axinellidae sponges. xmu.edu.cnresearchgate.net

Axinella corrugata is a well-documented source of this compound. wikipedia.orgresearchgate.net Research has shown that this compound is a significant metabolite in this sponge, where it is believed to function as a chemical defense against predatory fishes. Current time information in Deux-Sèvres, FR. A detailed bioassay-directed fractionation led to the isolation of this compound as the primary feeding deterrent in this sponge. Current time information in Deux-Sèvres, FR. The process involved extracting the sponge tissue with a mixture of dichloromethane (B109758) and methanol. Current time information in Deux-Sèvres, FR. This crude extract was then partitioned, and the butanol-soluble fraction, which showed the highest deterrent activity, was further purified using Sephadex LH-20 column chromatography to yield pure this compound. Current time information in Deux-Sèvres, FR. Quantitative analysis determined that the mean concentration of this compound in the tissues of A. corrugata is approximately 19.0 mg/ml. Current time information in Deux-Sèvres, FR.researchgate.net In aquaculture studies, the concentration of this compound in A. corrugata explants was found to increase significantly when fed specific diets, suggesting that production can be influenced by nutritional intake. researchgate.netnih.gov

The name Teichaxinella morchella is a synonym for Axinella corrugata. frontiersin.orgopenaccessjournals.com Therefore, all research findings regarding the occurrence and isolation of this compound from A. corrugata are applicable to T. morchella. Studies on cell cultures of T. morchella have been instrumental in investigating the biosynthetic pathways of this compound. frontiersin.orgopenaccessjournals.comnih.gov

The initial discovery and isolation of this compound were from an unidentified species of marine sponge collected in Micronesia. wikipedia.org This first report established this compound as a new bromopyrrole alkaloid, distinct from other known compounds at the time. wikipedia.org Sceptrin (B1680891), a related dimeric alkaloid, was also isolated from an unidentified Micronesian sponge along with this compound.

Table 1: Natural Occurrence of this compound in Marine Sponges

Sponge Species Family Geographic Location of Collection (if specified) Reference
Agelas species (e.g., A. oroides, A. cerebrum) Agelasidae Mediterranean, Caribbean acs.orgacgpubs.orgopenaccessjournals.com
Stylissa caribica Scopalinidae Jamaica, Bahamas acs.orgnih.gov
Pseudaxinyssa cantharella Axinellidae New Caledonia wikipedia.orgird.frresearchgate.net
Axinella corrugata (Teichaxinella morchella) Axinellidae Caribbean Current time information in Deux-Sèvres, FR.frontiersin.orgresearchgate.net
Unidentified Micronesian Sponge Not Applicable Micronesia wikipedia.org

Table 2: Concentration and Yield Data for this compound Isolation

Sponge Species Compound Concentration / Relative Abundance Isolation Method Highlights Reference
Axinella corrugata Mean concentration of 19.0 ± 7.2 mg/ml of sponge tissue. Dichloromethane/Methanol extraction -> Butanol partition -> Bioassay-guided fractionation -> Sephadex LH-20 chromatography. Current time information in Deux-Sèvres, FR.
Stylissa caribica Predominant alkaloid in some chemotypes (up to 53% w/w of analogues). Methanol extraction -> n-Butanol partition -> Preparative HPLC. nih.govacs.org
Agelas cerebrum Not specified. Bio-guided fractionation of crude extract. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Br2N5O B1337892 Stevensine CAS No. 99102-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h1,3,18H,2H2,(H,15,19)(H3,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIBKSGUBSYKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=C(C(=O)N1)NC(=C2Br)Br)C3=CN=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451503
Record name stevensine
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URL https://comptox.epa.gov/dashboard/DTXSID50451503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99102-22-4
Record name Odiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99102-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stevensine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099102224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name stevensine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEVENSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44PB7HEQ22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Isolation Methodologies

Marine Sponge Species Sources

Neopetrosia Species

The genus Neopetrosia is a well-documented source of a diverse array of bioactive alkaloids, including macrocyclic quinolizidines, 3-alkylpyridine alkaloids, and polycyclic amines. bdpsjournal.orgnih.gov Extensive research into the chemical constituents of various Neopetrosia species, such as N. chaliniformis, N. proxima, and N. exigua, has led to the discovery of novel compounds like neopetrosidines, neopetrosins, and neopetrocyclamines. acs.orgnii.ac.jpacs.org However, despite the rich alkaloid chemistry of this genus, current scientific literature has not documented the isolation of Stevensine from any Neopetrosia species. The known natural sources of this compound belong to other marine sponge genera.

Isolation Techniques from Marine Biological Sources

The extraction and purification of this compound from marine sponges involves a multi-step process typical for the isolation of marine natural products. This process is designed to separate the target compound from the complex mixture of metabolites present in the sponge tissue.

The general methodology begins with the collection and preservation of the sponge material, which is often freeze-dried to prevent decomposition and facilitate extraction. The dried and ground sponge tissue is then subjected to exhaustive extraction with organic solvents, typically starting with a solvent of intermediate polarity like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. This initial crude extract contains a wide range of compounds.

To isolate this compound, a bioassay-guided fractionation approach is often employed. researchgate.net This involves partitioning the crude extract between immiscible solvents of varying polarities, such as hexane (B92381), ethyl acetate (B1210297), and water. Each fraction is then tested for the desired biological activity (e.g., antimicrobial activity) to identify the fraction containing the compound of interest.

The active fraction undergoes further purification using various chromatographic techniques. A common sequence includes:

Column Chromatography: The active fraction is first separated on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., from hexane to ethyl acetate to methanol). This separates the compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): The fractions from column chromatography that show activity are further purified using HPLC. A reversed-phase column (like C18) is often used, with solvent systems typically consisting of mixtures of acetonitrile (B52724) and water or methanol and water, often with a modifier like trifluoroacetic acid (TFA). This high-resolution technique is crucial for separating structurally similar alkaloids.

The purity of the isolated this compound is confirmed by analytical techniques such as thin-layer chromatography (TLC) and HPLC, and its structure is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one nih.gov
Other Names Odiline acs.org
Chemical Formula C₁₁H₉Br₂N₅O acs.orgnii.ac.jpfrontiersin.org
Molar Mass 387.035 g·mol⁻¹ acs.org

Table 2: Documented Natural Sources of this compound and Related Alkaloids

Compound Marine Source (Genus, Species) Location Reference
This compound Unidentified Sponge Micronesia acs.org
This compound Pseudaxinyssa cantharella Not Specified acs.org
This compound Axinella corrugata Not Specified acs.orgmdpi.com
This compound Stylissa sp. Derawan Islands, Indonesia researchgate.net
This compound Stylissa caribica Not Specified researchgate.net
12-N-methyl this compound Stylissa sp. Derawan Islands, Indonesia researchgate.net
Hymenialdisine (B1662288) Axinella sp. Not Specified researchgate.net
Oroidin (B1234803) Agelas spp. Not Specified researchgate.net

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biosynthetic Mechanisms

While the complete enzymatic pathways for stevensine formation are not fully elucidated, several mechanisms have been proposed based on experimental studies and biomechanistic analysis. These hypotheses center on the transformation of the linear precursor oroidin (B1234803) into the cyclized structure of this compound.

The biosynthesis of this compound is hypothesized to involve single-electron transfer (SET) pathways that proceed from oroidin precursors. An SET pathway involves the transfer of a single electron from one chemical species to another, creating radical ion intermediates that can undergo further reactions. gdch.app In photochemical synthesis, for example, the irradiation of a charge transfer complex can lead to the formation of a radical ion pair upon SET. gdch.app While direct enzymatic evidence for an SET mechanism in this compound cyclization is still forthcoming, the proposal is supported by studies on related dimeric pyrrole-imidazole alkaloids. The biosynthesis of dimeric alkaloids like sceptrin (B1680891) is thought to involve an SET-promoted [2+2] cycloaddition to form their characteristic cyclobutane (B1203170) core. researchgate.net This suggests that single-electron oxidation may be a central mechanism used by marine sponges to promote various cycloadditions in this alkaloid family. researchgate.net

Much of the understanding of the biosynthesis of complex P-2-AI alkaloids remains in the realm of speculation, awaiting further experimental validation. nih.gov One significant hypothesis, proposed by Al-Mourabit and Potier, suggests a universal chemical pathway for the formation of complex, polycyclic P-2-AI members from tautomeric forms of early intermediates like clathrodin. nih.govsemanticscholar.org Another speculation posits that the diverse reactivity of the 2-aminoimidazole nucleus is key to the structural variety of these alkaloids. researchgate.net It has been hypothesized that an enzyme could control the tautomeric equilibria of the aminopropenylimidazole portion of oroidin through proton exchange reactions. semanticscholar.org This enzymatic control would govern the nucleophilic or electrophilic character of the structure, facilitating the intramolecular cyclization required to form derivatives such as this compound from the linear oroidin precursor. semanticscholar.org

Proposed Mechanism Description Key Intermediates/Concepts
Single-Electron Transfer (SET) Pathway A hypothesized pathway where the cyclization of an oroidin-like precursor is initiated by the transfer of a single electron, creating reactive radical intermediates.Oroidin, Radical ion pairs
Universal Pathway via Tautomers A proposed general mechanism for complex P-2-AI formation involving the versatile reactivity of different tautomeric forms of precursors like clathrodin.Clathrodin, Oroidin, Tautomers
Enzyme-Mediated Cyclization A hypothesis that specific enzymes control the reactivity of the oroidin side chain, facilitating the ring-closing reaction to form the azepinone ring of this compound.Oroidin, Enzyme-controlled tautomerism

Identified Biosynthetic Precursors

Experimental studies, particularly those using radiolabeled compounds in marine sponge cell cultures, have successfully identified several fundamental amino acids as the building blocks of this compound and related alkaloids.

Histidine has been identified as a crucial precursor in the biosynthesis of this compound. nih.gov Early experimental work by Kerr and colleagues, using cell cultures from the marine sponge Axinella corrugata (previously Teichaxinella morchella), demonstrated that ¹⁴C-labeled L-histidine is incorporated into the this compound structure. nih.govmdpi.com It is widely accepted that the 2-aminoimidazole portion of the alkaloid is derived from this amino acid. semanticscholar.orgnih.gov

Proline is another key amino acid identified as a precursor to this compound. nih.govmdpi.com The same feeding experiments with ¹⁴C-labeled amino acids in sponge cell cultures showed that proline is incorporated into the final molecule. nih.govmdpi.com It is proposed that proline, or its metabolic relative ornithine, provides the carbon backbone for the 4,5-dibromopyrrole-2-carboxylic acid moiety of the structure. semanticscholar.orgnih.govresearchgate.net

The pyrrole-2-aminoimidazole alkaloids (PIAs) are a large family of marine natural products originating almost exclusively from sponges. semanticscholar.orgnih.gov The simple, linear molecule oroidin is largely considered to be the central biogenetic precursor to nearly all other alkaloids in this family, including this compound. semanticscholar.orgmdpi.comnih.gov The biosynthesis of this entire class of compounds can be traced back to fundamental amino acids. researchgate.net

Speculations on the "pre-oroidin" steps focus on how these amino acids assemble. The consensus from labeling studies is that the pyrrole-2-carboxylic acid portion is derived from proline and/or ornithine. semanticscholar.orgnih.gov The 2-aminoimidazole part is contributed by histidine. semanticscholar.orgnih.gov However, some studies have suggested alternative precursors, such as lysine, as a potential source for the five-carbon aminopropenylimidazole section of oroidin. mdpi.commdpi.com

Precursor Incorporated Moiety Evidence
L-Histidine 2-Aminoimidazole ringIncorporation of ¹⁴C-labeled histidine in Axinella corrugata cell cultures. nih.govnih.govresearchgate.net
L-Proline Pyrrole-2-carboxylic acid backboneIncorporation of ¹⁴C-labeled proline in Axinella corrugata cell cultures. nih.govnih.govresearchgate.net
Ornithine Pyrrole-2-carboxylic acid backbone (possible via proline)Incorporation observed in sponge cell culture feeding experiments. nih.govnih.govnih.gov

Experimental Biosynthetic Investigations

Study Type System Used Precursor Observed Products Key Findings Citation
Enzymatic ConversionCell-Free Preparations (Agelas sceptrum, Stylissa caribica)7-¹⁵N-Oroidin¹⁵N-Benzosceptrin C, ¹⁵N-Nagelamide HDemonstrates oroidin is a direct precursor to complex dimers; suggests catalysis by metallo-oxidoreductases. nih.gov
Enzymatic BrominationSponge Cell-Free ExtractsPyrrole (B145914) PrecursorsBrominated PyrrolesImplicates Fe²⁺/α-ketoglutarate-dependent halogenases in the bromination step.

The development of marine sponge cell culture techniques has been a significant, albeit challenging, step forward for biosynthetic research. researchgate.netresearchgate.net Such methods allow for controlled feeding experiments to trace the metabolic fate of labeled precursors. nih.govmdpi.com A notable success in this area involves the in vitro culture of explants from the tropical sponge Axinella corrugata, a known producer of this compound. nih.govresearchgate.netnih.gov

In one study, A. corrugata explants were fed a multispecific diet of bacteria, microalgae, and yeast at varying concentrations relative to the natural concentration (NC) of food cells available in their wild habitat. nih.govresearchgate.net The results showed that changes in food abundance significantly affected both sponge growth and the biosynthesis of this compound. nih.govresearchgate.net

Diet Concentration Average Explant Weight Change (8 weeks) This compound Concentration Increase Total this compound Production Increase Observations Citation
1NCStable weightMinimal changeMinimal changeDiet met metabolic costs only. nih.govresearchgate.net
3NC 8.5 g to 10.3 g 110% 157% Optimal for both growth and metabolite production. nih.govresearchgate.net
5NCWeight loss after 4 weeksMinimal changeMinimal changePossible aquiferous system blockage from high cell concentration. nih.govresearchgate.net
5+1NCWeight loss after 4 weeksMinimal changeMinimal changePossible aquiferous system blockage from high cell concentration. nih.govresearchgate.net

These findings demonstrate that in vitro culture is a viable method for supplying this compound and for studying the factors that regulate its production. nih.govresearchgate.net More recent breakthroughs have identified amino acid-optimized nutrient media that can stimulate rapid cell division in several sponge species, including Axinella corrugata, paving the way for the development of true sponge cell lines for biosynthetic studies. researchgate.net

Isotopic labeling is a powerful tool for elucidating biosynthetic pathways. Early studies fed cell cultures of the marine sponge Axinella corrugata (formerly Teichaxinella morchella) with ¹⁴C-labeled amino acids. nih.govmdpi.comnih.gov These experiments observed the incorporation of histidine, proline, and ornithine into the cyclized oroidin derivative, this compound. mdpi.comnih.govpsu.edu Histidine is believed to be the precursor to the 2-aminoimidazole portion, while proline and ornithine are incorporated into the 4,5-dibromopyrrole carboxylic acid moiety. mdpi.compsu.edu However, the specific incorporation levels were low, suggesting potential complexities in the pathway or precursor uptake. nih.gov

¹⁴C-Labeled Precursor Fed Organism Resulting Compound Specific Incorporation Citation
[U-¹⁴C]-HistidineAxinella corrugata cell cultureThis compound0.026% nih.gov
[U-¹⁴C]-OrnithineAxinella corrugata cell cultureThis compound0.024% nih.gov
[U-¹⁴C]-ProlineAxinella corrugata cell cultureThis compoundLow incorporation observed mdpi.comnih.gov

To overcome the challenges of low incorporation and to provide more direct evidence for post-oroidin events, a concise synthesis of 7-¹⁵N-oroidin was developed. acs.orgnih.govresearchgate.net This stable isotope-labeled intermediate is designed for use in feeding experiments with live sponges or cell-free extracts, with detection of incorporation achievable via mass spectrometry and NMR. acs.orgnih.gov Subsequent experiments successfully used 7-¹⁵N-oroidin in cell-free preparations from Agelas sceptrum and Stylissa caribica. nih.gov The study provided unequivocal evidence that oroidin is a precursor to more complex alkaloids by demonstrating its direct conversion into ¹⁵N-labeled dimeric products, benzosceptrin C and nagelamide H. nih.gov

Post-Oroidin Biosynthetic Events

The biogenesis of the diverse family of P-2-AI alkaloids is largely hypothesized to diverge from the common precursor, oroidin. nih.govnih.gov The transformation of this linear monomer into a wide array of cyclized and dimerized structures requires precise enzymatic control over highly reactive intermediates.

The conversion of linear oroidin into cyclized derivatives like this compound requires intramolecular bond formation. It has been proposed that the remarkable diversity of cyclized P-2-AI monomers and dimers stems from enzymatic control over the tautomeric forms of the aminopropenylimidazole portion of oroidin. semanticscholar.orgillinois.edu By managing proton exchange reactions, an enzyme could govern the nucleophilic versus electrophilic character of different positions on the oroidin backbone. semanticscholar.orgkemdikbud.go.id This selective activation is thought to be the key mechanism that dictates the specific regiochemistry of the cyclization, leading to the formation of different ring systems. semanticscholar.org For instance, different intramolecular cyclizations involving the N-1 and C-3 positions of the pyrrole ring have been proposed to explain the structural variety. kemdikbud.go.id The direct, non-enzymatic thermal cyclization of oroidin to cyclooroidin (B1254222) has been observed, which underscores the necessity of enzymatic control to steer the reaction toward specific, complex products like this compound instead of simple, thermodynamically favored ones. researchgate.net

Oroidin is widely considered the central building block that is elaborated into the entire family of more than 150 P-2-AI alkaloids. nih.gov These elaborations include intramolecular cyclizations to form monomers like hymenidin (B1674120) and this compound, as well as intermolecular reactions to form dimers such as sceptrin and ageliferin. nih.govnih.gov

Direct experimental evidence for this elaboration comes from studies where 7-¹⁵N-oroidin was fed to cell-free preparations of sponges. nih.gov The detection of ¹⁵N₂-labeled benzosceptrin C and nagelamide H confirms that oroidin is the substrate for oxidative C-C bond-forming reactions that lead to these more complex dimeric structures. nih.gov Furthermore, newly discovered alkaloids have led to proposals of new biosynthetic pathways branching from oroidin. For example, the discovery of stylimassalins and seco-spongiacidins from the sponge Stylissa massa prompted a proposed pathway where oroidin is converted through spongiacidin and key seco-spongiacidin intermediates to form the latonduine family of alkaloids. mdpi.com These studies highlight that a cascade of controlled enzymatic reactions, including oxidations and cycloadditions, transforms the simple oroidin scaffold into a diverse collection of structurally complex and biologically active molecules. mdpi.comnih.gov

Enzymatic Aspects of Biosynthesis

The enzymatic machinery within the sponge or its associated microorganisms plays a crucial role in constructing the this compound molecule. Key enzymatic steps are responsible for modifications of the initial building blocks, leading to the final complex structure.

A defining characteristic of this compound is the presence of bromine atoms in its structure. wikipedia.org The incorporation of these halogen atoms is catalyzed by a specific class of enzymes known as halogenases. researchgate.net Research suggests that these are likely Fe²⁺/α-ketoglutarate-dependent halogenases that facilitate the addition of bromine to the pyrrole ring of the precursor molecule. The presence and activity of these halogenase enzymes are therefore a critical determinant in the biosynthesis of this compound and other brominated alkaloids in marine sponges. researchgate.net

Environmental Factors Influencing Biosynthesis in Culture

The production of secondary metabolites like this compound is not constant and can be significantly influenced by the sponge's surrounding environment. encyclopedia.pubnih.gov Factors such as nutrient availability can trigger changes in the sponge's metabolism, leading to varying levels of this compound production. researchgate.net

One of the most well-studied environmental factors is the concentration of available food cells. In vitro culture experiments with Axinella corrugata have demonstrated a direct link between food abundance and this compound biosynthesis. researchgate.netnih.gov

A study examining the impact of different food concentrations on A. corrugata explants revealed that a moderate increase in food supply can significantly boost this compound production. nih.gov Explants fed a diet at three times the natural concentration (3NC) of food cells showed a remarkable 110% increase in the concentration of this compound and a 157% increase in the total amount of the compound per explant over an eight-week period. nih.govresearchgate.net

Conversely, lower food concentrations (1NC) only sustained the sponge's basic metabolic needs, resulting in little to no increase in this compound production. nih.gov Interestingly, very high food concentrations (5NC and 5+1NC) led to a decrease in the health of the sponge explants, likely due to the blockage of their feeding systems, and consequently did not enhance this compound biosynthesis. nih.gov These findings highlight a finely tuned relationship between nutrient availability and the production of this important secondary metabolite.

**Interactive Table: Effect of Food Cell Concentration on this compound Production in *Axinella corrugata***

Food ConcentrationChange in this compound ConcentrationChange in Total this compound Production per ExplantSponge Health Outcome
1NCStableMinimal changeStable weight
3NC 110% increase 157% increase Weight gain
5NCMinimal changeMinimal changeWeight loss after 4 weeks
5+1NCMinimal changeMinimal changeWeight loss after 4 weeks

Chemical Synthesis and Synthetic Route Development

Total Synthesis Achievements

The first total synthesis of Stevensine was a landmark achievement, providing a foundational route to this complex alkaloid. wikipedia.org This accomplishment not only confirmed the structure of the natural product but also opened avenues for the synthesis of related compounds.

Pioneering Synthetic MethodologiesThe inaugural total synthesis of (±)-Stevensine was reported by the research group of Horne and colleagues.wikipedia.orgacs.orgA key feature of their approach was the avoidance of protecting groups, particularly for the nitrogen atoms, which streamlined the synthetic sequence.acs.orgThe core of the synthesis revolved around a novel coupling strategy between an azafulvene precursor and 2-aminoimidazole (AI).acs.orgnih.gov

The synthesis commenced with the generation of key azafulvenium ion intermediates. acs.orgacs.org These reactive species were then subjected to a regioselective heterodimerization with 2-aminoimidazole to construct the critical carbon-carbon bond linking the two main heterocyclic components of this compound. acs.orgnih.gov Specifically, the addition of bromine to the pyrroloazepine precursor 13 in methanol (B129727) yielded a key adduct, intermediate 16 . acs.org The subsequent coupling of this intermediate with 2-aminoimidazole (AI) successfully formed the tricyclic core of this compound. acs.org

StepPrecursor(s)Key ReagentsProduct/IntermediateYieldReference
1Pyrroloazepine 13 Bromine, MethanolAdduct 16 High Yield acs.org
2Intermediate 16 , AITrifluoroacetic acidProduct 18 50% acs.org
3Intermediate 16 , AIMethanesulfonic acid (CH3SO3H)This compound (2 )30% acs.org

Bioinspired Synthesis Strategies

Bioinspired synthesis, which mimics hypothetical biosynthetic pathways, offers an elegant and often efficient approach to natural product synthesis. For pyrrole-2-aminoimidazole (P-2-AI) alkaloids like this compound, these strategies frequently leverage the inherent reactivity of the 2-aminoimidazole nucleus. nih.gov It has been proposed that natural products containing a 2-aminoimidazole (AI) unit may serve as the biogenic precursors to related metabolites with a glycocyamidine unit. nih.govacs.org

Synthetic strategies have been developed based on oxidative cyclizations, mirroring potential biosynthetic transformations. nih.gov For instance, the landmark 'bioinspired' synthesis of dibromophakellin from dihydrooroidin by Büchi utilized such an oxidative strategy, setting a precedent for the field. nih.gov While a specific bioinspired total synthesis of this compound itself is not extensively detailed, the strategies employed in the synthesis of its broader family are deeply rooted in biogenetic hypotheses, converging on the idea that simpler building blocks like oroidin (B1234803) are transformed into more complex structures. nih.gov

Synthetic Transformations from Related Marine Alkaloids

The structural relationships between this compound and other marine alkaloids, such as hymenin, have inspired synthetic routes that transform one compound or a common precursor into another.

Challenges and Advancements in Asymmetric Synthesis

A significant challenge in the synthesis of this compound is the control of stereochemistry. The total syntheses reported to date, including the pioneering work by Xu et al., have yielded the racemic form, (±)-Stevensine. acs.orgnih.gov The development of an asymmetric, or enantioselective, synthesis that produces a single enantiomer remains a formidable obstacle.

The primary difficulty lies in controlling the three-dimensional arrangement of atoms during the key bond-forming step—the coupling reaction that creates the tricyclic core. acs.org While the broader field of asymmetric catalysis has seen remarkable progress through organocatalysis, photocatalysis, and biocatalysis, applying these methods to the specific substrate class of P-2-AI alkaloids is complex. thieme-connect.comfrontiersin.org Research into the asymmetric synthesis of the wider family of P-2-AI alkaloids is ongoing, with the quest to control the absolute stereochemistry of these complex marine products being a major focus. nih.gov As of now, a catalytic asymmetric total synthesis of this compound has not been reported, highlighting this area as a frontier for future research.

Biological Activities and Proposed Mechanisms of Action

Antimicrobial Activity Research

Stevensine, a bromopyrrole alkaloid isolated from marine sponges, has been identified as a compound of interest for its bioactive properties. researchgate.net General screenings of marine natural products have often suggested antimicrobial potential among such compounds, driven by the need for new therapeutic agents to combat rising antibiotic resistance. researchgate.net However, specific data quantifying the antimicrobial efficacy of purified this compound is not extensively detailed in available research.

Efficacy Against Bacterial Strains

Comprehensive studies detailing the Minimum Inhibitory Concentration (MIC) values of this compound against a wide range of bacterial strains are not readily found in the current body of scientific literature. Such data is crucial for determining the potency and spectrum of an antimicrobial agent. Without specific MIC values, a quantitative assessment of this compound's efficacy against different bacterial pathogens is not possible at this time.

To illustrate the type of data required, the following interactive table is presented as a template for future research findings.

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) µg/mL
Data Not Available
Data Not Available
Data Not Available

Proposed Molecular Mechanisms of Action

The precise molecular targets and mechanisms by which this compound may exert its antimicrobial effects have not been fully elucidated in published research. The following sections explore hypothetical mechanisms based on the actions of other antimicrobial compounds, but it must be emphasized that these are not confirmed for this compound.

A common mechanism for antibacterial agents is the inhibition of enzymes essential for the synthesis of the bacterial cell wall, a structure vital for bacterial integrity and survival. Key enzymes in this pathway, such as transpeptidases and glycosyltransferases, are frequent targets for antibiotics. However, there is currently no direct scientific evidence to suggest that this compound specifically inhibits these or any other enzymes involved in bacterial cell wall synthesis.

Bacterial cell lysis, the rupture of the cell wall and membrane leading to cell death, can be a consequence of the inhibition of cell wall synthesis or through direct damage to the cell membrane. While it is a potential outcome of antimicrobial activity, there is no specific research available that demonstrates this compound's ability to induce cell lysis in bacteria. Studies investigating the morphological and physiological changes in bacteria upon exposure to this compound would be necessary to confirm such a mechanism.

Spectrum of Activity

The spectrum of activity of an antimicrobial compound refers to the range of microorganisms it can effectively inhibit or kill. Without detailed MIC data, a definitive spectrum of activity for this compound cannot be established.

While general statements about the antimicrobial potential of this compound exist, specific reports on its activity against key human pathogens are lacking in the available literature. researchgate.net To provide a clear understanding of its potential clinical relevance, research would need to focus on its efficacy against specific and clinically important bacteria. The following table is a template to be populated with such data as it becomes available.

PathogenDisease AssociationActivity (MIC in µg/mL)
Data Not Available
Data Not Available
Data Not Available
Inactivity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

While the bromopyrrole alkaloid this compound has demonstrated general antimicrobial properties in some laboratory tests, it is notably inactive against methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org This is a significant finding, as MRSA represents a major challenge in clinical settings due to its resistance to multiple antibiotics. nih.gov The lack of activity distinguishes this compound from other related compounds isolated from marine sponges, such as bromoageliferin, which do exhibit effects against MRSA. wikipedia.org Research into the antibacterial potential of marine sponge extracts continues to be an active area, with various studies testing efficacy against MRSA, though this compound itself has not been identified as a viable candidate for this specific application. nih.govpeerj.comnih.gov

Application as a Molecular Tool in Microbiological Studies

Information regarding the specific application of this compound as a molecular tool in microbiological studies is not available in the reviewed scientific literature. Therefore, the following subsections cannot be addressed based on current research findings.

Anti-Biofilm Properties and Comparative Potency

This compound belongs to the pyrrole-imidazole alkaloids (PIAs), a class of compounds from marine sponges that has been extensively studied for anti-biofilm properties. nih.govmdpi.com Bacterial biofilms are communities of microorganisms attached to a surface and encased in a protective matrix, which makes them notoriously resistant to conventional antibiotics. mdpi.comresearchgate.net Molecules that can inhibit the formation of or disperse existing biofilms without being bactericidal are of significant interest as they may not induce resistance in the same way traditional antibiotics do. mdpi.com

The PIA class, particularly compounds sharing the 2-aminoimidazole (2-AI) moiety, has been a foundation for developing potent anti-biofilm agents. mdpi.comresearchgate.net While this compound itself has been noted for its potential bioactivities, detailed studies quantifying its specific anti-biofilm potency are limited in the available literature. nih.gov However, the activity of its close analogues provides a strong comparative benchmark for the potential of this structural class.

Research guided by anti-biofilm assays on extracts from the marine sponge Stylissa massa, which contains a variety of bromopyrrole alkaloids, led to the isolation of compounds that significantly inhibited biofilm formation in E. coli. nih.gov For instance, two isolated alkaloids demonstrated half-maximal inhibitory concentrations (IC50) of 50.9 µg/mL and 31.3 µg/mL, respectively, while other derivatives showed weak to no activity. nih.gov

More targeted synthetic efforts based on the PIA scaffold have yielded highly potent analogues. Derivatives of the related PIA bromoageliferin, such as TAGE (trans-bromoageliferin) and CAGE (cis-bromoageliferin), were found to inhibit biofilm formation in Pseudomonas aeruginosa in a dose-dependent manner. mdpi.com These compounds are particularly noteworthy because they modulate the biofilm phenotype across different bacterial species without exhibiting direct antimicrobial activity that could drive resistance. mdpi.com

The comparative potency of these related compounds underscores the potential of the PIA scaffold, to which this compound belongs, as a source of anti-biofilm agents.

Table 1: Comparative Anti-Biofilm Potency of this compound Analogues

Compound Target Organism Activity Potency (IC50/EC50)
Stylisine Analogue 1 E. coli Biofilm Inhibition IC50: 50.9 µg/mL
Stylisine Analogue 2 E. coli Biofilm Inhibition IC50: 31.3 µg/mL
TAGE (trans-bromoageliferin) P. aeruginosa PAO1 Biofilm Inhibition IC50: 100 µM
CAGE (cis-bromoageliferin) P. aeruginosa PAO1 Biofilm Inhibition IC50: 100 µM
TAGE (trans-bromoageliferin) P. aeruginosa PA14 Biofilm Inhibition IC50: 190 µM
CAGE (cis-bromoageliferin) P. aeruginosa PA14 Biofilm Inhibition IC50: 180 µM
TAGE (trans-bromoageliferin) P. aeruginosa PAO1 Biofilm Dispersion EC50: 82 µM
TAGE (trans-bromoageliferin) P. aeruginosa PA14 Biofilm Dispersion EC50: 114 µM

IC50: Concentration required to inhibit 50% of biofilm formation. EC50: Concentration required to disperse 50% of a preformed biofilm. Data sourced from references nih.govmdpi.com.

Antitumor and Anticancer Potential

This compound, a bromopyrrole alkaloid isolated from marine sponges, has been identified as a compound of interest for its potential biological activities, including antitumor and anticancer properties. rsc.org Marine sponges are a well-documented source of bioactive compounds with a wide range of pharmacological applications, including the development of anticancer agents. nih.govnih.govmdpi.com The exploration of these natural marine products continues to be a significant area of research for novel therapeutic leads. nih.gov

Protein Kinase Inhibitory Activity

This compound has been noted in scientific literature for its potential as a protein kinase inhibitor based on in-vitro studies. rsc.org Protein kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. mdpi.com Their deregulation is a contributing factor in many diseases, including cancer, making them a key target for anticancer drug development. mdpi.com While this compound is cited as a protein kinase inhibitor, specific quantitative data, such as IC50 values against particular kinases, are not detailed in the available search results. rsc.org

Effects on Cancer Cell Lines

The potential of this compound as an anticancer agent has been recognized. rsc.org Compounds isolated from marine sponges have demonstrated cytotoxic effects against various human cancer cell lines in numerous studies. researchgate.netnih.govmdpi.comscience.govmdpi.com However, specific studies detailing the cytotoxic effects of this compound on particular cancer cell lines, including IC50 values, were not found in the search results. Further research is needed to quantify its efficacy against different types of cancer cells. rsc.org

Preclinical Observations on Tumor Growth Inhibition

Marine-derived compounds are often evaluated for their ability to inhibit tumor growth in preclinical models. nih.govascopost.comresearchgate.netresearchgate.netmdpi.comresearchgate.net While this compound is mentioned to have antitumor potential, specific preclinical data or in-vivo studies demonstrating its ability to inhibit tumor growth are not described in the provided search results. rsc.orgnih.gov

Ecological Roles and Chemical Defense Mechanisms

The production of secondary metabolites like this compound in marine sponges is largely attributed to the need for chemical defenses in their sessile, or stationary, lifestyle. researchgate.net These compounds play a crucial role in the sponge's survival and interaction with its environment. mdpi.comresearchgate.net

Anti-Feeding Deterrence Against Predatory Fish

A primary ecological function of this compound is to deter feeding by predatory fish. researchgate.net This has been demonstrated against the bluehead wrasse (Thalassoma bifasciatum). researchgate.net The natural concentration of this compound found in the tissues of its source sponge is approximately 19 mg/mL. researchgate.net Laboratory and field studies have quantified its effectiveness as a deterrent.

Setting Effective Deterrent Concentration (mg/mL)
Laboratory2.25
Field12.0

This table shows the concentrations of this compound that have been effective in deterring feeding by predatory fish in different experimental settings. researchgate.net

These findings highlight that the concentration of this compound naturally present in the sponge is more than sufficient to protect it from predation in its natural habitat. researchgate.net

Role in Marine Sponge Chemical Defenses

This compound is a key component of the sophisticated chemical defense system of marine sponges such as Pseudaxinyssa cantharella and Axinella corrugata. researchgate.netacs.org Sponges, being stationary, cannot physically escape predators or competitors, and thus rely on producing a variety of bioactive chemicals to survive. researchgate.netnih.gov These chemical defenses are not only effective against larger predators like fish but also protect against microbial infections, biofouling, and overgrowth by other sessile organisms. mdpi.com The bromopyrrole alkaloids, including this compound, are a significant class of compounds that contribute to the defensive chemical arsenal (B13267) of these marine invertebrates. researchgate.net

Prevention of Epibiosis

The sessile nature of marine sponges necessitates the production of chemical defenses to deter the settlement and growth of other organisms on their surfaces, a process known as epibiosis or biofouling. wikipedia.org Bromopyrrole alkaloids, a class of compounds to which this compound belongs, are thought to play a role in this defensive strategy. While direct studies on the antifouling properties of this compound are not extensively detailed in the current body of research, the activity of related bromopyrrole alkaloids provides insight into the potential mechanisms by which these compounds may prevent epibiosis.

Marine biofouling is a significant challenge for submerged surfaces, leading to economic and environmental issues. researchgate.net The development of environmentally friendly antifouling coatings is a key area of research, with natural products from marine organisms being a promising source of active compounds. mdpi.com Sponges, in particular, are known to produce a wide array of secondary metabolites with diverse biological activities, including those that inhibit the settlement of fouling organisms. mdpi.commdpi.com

The prevention of epibiosis by sponge-derived compounds can occur through various mechanisms. One key strategy is the inhibition of biofilm formation, which is the initial step in the fouling process. mdpi.com Bacteria play a crucial role in the formation of these initial microbial films, and sponges have developed chemical defenses to regulate bacterial communities on their surfaces. mdpi.comresearchgate.net Some bromopyrrole alkaloids have demonstrated the ability to inhibit the formation of bacterial biofilms, suggesting a non-toxic mechanism of action that deters the initial stages of fouling. mdpi.com

Furthermore, some bromopyrrole alkaloids have been shown to directly interfere with the larval settlement of common fouling organisms. For example, oroidin (B1234803) and mauritiamine, two bromopyrrole alkaloids isolated from the sponge Agelas mauritiana, have demonstrated medium inhibition against the larval metamorphosis of the barnacle Balanus amphitrite. nih.gov This indicates that these compounds can act at a later stage of the fouling process by preventing the transition of planktonic larvae into sessile adults.

The table below summarizes the reported antifouling activities of some bromopyrrole alkaloids, providing a basis for understanding the potential role of this compound in the prevention of epibiosis.

Compound NameSource OrganismTarget Organism/ProcessObserved Effect
OroidinAgelas mauritianaBalanus amphitrite (larval metamorphosis)Medium inhibition
MauritiamineAgelas mauritianaBalanus amphitrite (larval metamorphosis)Medium inhibition
DibromoisophakellinStylissa massaE. coli (biofilm formation)Significant reduction
DibromophakellinStylissa massaE. coli (biofilm formation)Significant reduction

While these findings highlight the potential of bromopyrrole alkaloids in preventing epibiosis, it is important to note that specific research on this compound's antifouling activity is required to confirm its role and mechanism of action in this biological process. The study of such natural compounds is crucial for the development of novel, effective, and environmentally benign antifouling solutions. mdpi.com

Structure Activity Relationship Sar Investigations

Methodological Framework for SAR Studies

The exploration of pyrrole-imidazole alkaloids, a class to which stevensine belongs, has been a fertile ground for SAR studies. These investigations typically follow a structured methodology to decipher the complex interplay between molecular architecture and biological function. The linear and relatively simple structure of oroidin (B1234803) often serves as a foundational scaffold or prototype for these studies, from which more complex derivatives like this compound are conceptually and synthetically derived. researchgate.netuni-lj.sinih.gov

SAR studies on the pyrrole-imidazole alkaloid family have identified several core structural components as crucial for their biological effects. The fundamental framework consists of a pyrrole-2-carboxamide moiety linked to a 2-aminoimidazole (2-AI) group. nih.govresearchgate.net Variations in this core structure are central to the diverse activities observed across the class.

Key elements that are systematically investigated include:

The Pyrrole-Imidazole Core: This entire scaffold is considered the primary pharmacophore.

Bromination of the Pyrrole (B145914) Ring: The number and position of bromine atoms on the pyrrole ring significantly impact bioactivity. For example, the dibromo-pyrrole analogue oroidin displays markedly higher antibacterial activity against certain Gram-positive bacteria compared to its non-brominated counterpart, clathrodin. nih.gov

The 2-Aminoimidazole (2-AI) Moiety: This group is considered a critical component for many biological interactions, including biofilm inhibition. nih.gov Some studies suggest the imidazole (B134444) portion acts as an enhancer for the biological activity exerted by the pyrrole part. nih.gov

A primary goal of SAR studies is to establish direct correlations between specific structural modifications and resulting changes in biological activity. For alkaloids related to this compound, several such correlations have been documented.

Antimicrobial and Antibiofilm Activity: Oroidin has been used as a template for designing analogues to inhibit bacterial biofilm formation. nih.gov Studies on oroidin analogues revealed that substituting the dibromo-pyrrole ring with other groups, such as indole (B1671886) rings, could be explored to modulate antimicrobial properties. nih.govresearchgate.net The 2-aminoimidazole moiety is a recurring feature in potent antibiofilm agents derived from this class. nih.gov

Cytotoxicity: Studies on derivatives of this compound and related compounds have provided specific SAR insights. For instance, research on a series of bromopyrrole alkaloids isolated from a Stylissa species suggested that the presence of a carbonyl group in the imidazole ring structure may increase cytotoxic activity against mouse lymphoma cells. minia.edu.eg The same study indicated that N-methylation of the imidazole ring could also enhance this activity, whereas the presence or absence of bromine atoms on the pyrrole ring appeared to have no significant effect on cytotoxicity in that specific assay. minia.edu.eg

Neurotoxic Activity: Comparative studies have shown how structural differences affect specific targets. For example, dibromosceptrin (B220819) was found to modify the inactivation characteristics of sodium channels, a neurotoxic effect not observed in the same way with related compounds like clathrodin. nih.gov

A critical component of the SAR methodological framework is the rational design and chemical synthesis of structural analogues. This process allows researchers to test hypotheses generated from initial SAR observations and to optimize a lead compound for enhanced potency or selectivity. Oroidin is frequently used as a lead compound or starting scaffold for the design of new bioactive molecules. uni-lj.sinih.gov

The synthesis of analogues typically involves:

Modification of the Pyrrole Ring: Synthesizing derivatives with varying halogenation patterns or replacing the pyrrole ring with other aromatic systems like indole. researchgate.netnih.gov

Modification of the 2-Aminoimidazole Moiety: Creating "reverse amides" or other alterations to the 2-AI group to probe its role in target binding. nih.gov

Comparative SAR Analysis with Related Pyrrole-Imidazole Alkaloids

This compound's structure and activity are best understood when compared with its close biosynthetic relatives from the pyrrole-imidazole family. Oroidin, sceptrin (B1680891), and dibromosceptrin represent key structural archetypes—the linear monomer, the debrominated dimer, and the brominated dimer, respectively—that provide a valuable context for this compound's unique cyclic monomer structure.

Oroidin is the simplest member of this alkaloid class and is considered the biogenetic precursor to many of the more complex cyclic and dimeric structures, including this compound. nih.govwikipedia.orgnih.gov It possesses a linear structure featuring a 4,5-dibromopyrrole-2-carboxamide unit linked to a 2-aminoimidazole group via a propenyl chain. semanticscholar.org

Structural Comparison: Unlike the rigid, fused-ring system of this compound, oroidin is a flexible, acyclic molecule. This flexibility gives it a different conformational profile, which in turn influences its interaction with biological targets.

Activity Comparison: Oroidin itself exhibits a range of biological activities, including antibacterial, antiprotozoal, and antibiofilm properties. nih.govwikipedia.org It is particularly noted for its activity against Gram-positive bacteria. researchgate.net Its role as a scaffold in SAR studies is pivotal; modifications to its structure have led to the discovery of analogues with improved activity, demonstrating that the core oroidin structure is a viable template for drug discovery. researchgate.netuni-lj.si The antifeedant activity of oroidin-like molecules has been established, where the imidazole moiety appears to enhance the deterrent effect of the pyrrole component. nih.gov

Sceptrin and its dibrominated congener, dibromosceptrin, are dimeric pyrrole-imidazole alkaloids. scielo.br They are formed by the head-to-head [2+2] cycloaddition of two monomeric units, resulting in a characteristic cyclobutane (B1203170) core. researchgate.netoup.com Sceptrin is a dimer of debromooroidin, while dibromosceptrin is a dimer of oroidin itself. oup.com

Structural Comparison: The most significant difference between this compound and the sceptrins is the monomeric versus dimeric nature. This compound is a cyclic monomer, whereas sceptrin and dibromosceptrin are dimers containing a central, sterically demanding cyclobutane ring. researchgate.net This dimerization drastically alters the size, shape, and rigidity of the molecule compared to both the linear oroidin and the cyclic this compound.

Activity Comparison: The sceptrins exhibit a broad array of biological activities, including antibacterial, antifungal, and antihistaminic properties. acs.orgresearchgate.net Sceptrin has been shown to disrupt the cell membranes of both prokaryotic and eukaryotic cells and to inhibit cell motility in cancer cell lines by binding to monomeric actin. oup.comresearchgate.netnih.gov Dibromosceptrin has demonstrated neurotoxic activity by affecting sodium channels. nih.gov The unique biological activities of the sceptrins, such as the inhibition of cell motility, are not prominently reported for the monomeric precursors, suggesting that the dimeric structure and the presence of the cyclobutane ring are key determinants for these specific functions.

Compound Reference Table

The following table provides an interactive overview of the key compounds discussed in this article.

Bromoageliferin

Bromoageliferin is a pyrrole-imidazole alkaloid structurally related to this compound, and it has served as a crucial template for structure-activity relationship (SAR) studies, particularly in the development of anti-biofilm agents. researchgate.net Researchers have used the simpler linear structure of oroidin, the parent molecule of bromoageliferin, as a scaffold to systematically explore the structural components essential for biological activity. mdpi.commdpi.com These investigations typically focus on modifying three key regions: the 2-aminoimidazole (2-AI) "head," the central linker, and the bromopyrrole "tail". mdpi.commdpi.com

Initial SAR studies on oroidin-based analogues confirmed that the 2-AI group was a principal component for anti-biofilm activity against pathogens like Pseudomonas aeruginosa. mdpi.com This led to the synthesis of bromoageliferin derivatives, including trans-bromoageliferin (TAGE) and cis-bromoageliferin (CAGE), which demonstrated dose-dependent inhibition of biofilm formation. mdpi.com

Further investigations into the bromoageliferin scaffold sought to understand the importance of the bromopyrrole tail. A series of analogues were synthesized with varying degrees of bromination on the pyrrole ring. mdpi.com The findings from these studies revealed a direct correlation between the level of bromination and the potency of biofilm inhibition. mdpi.com However, this increased inhibitory activity came at the cost of reduced efficacy against pre-formed biofilms. mdpi.com These SAR studies have been instrumental in defining the structural requirements for modulating bacterial biofilms. mdpi.comnih.gov

Table 1: SAR Findings for Bromoageliferin and Oroidin Analogs
Analog/ModificationStructural ChangeObserved Activity/FindingReference
Oroidin ScaffoldUsed as a template for SAR libraries.Confirmed as a viable scaffold for biofilm modulators. mdpi.com mdpi.com
Head Group ModificationSystematic variation of the 2-aminoimidazole (2-AI) head group.The 2-AI moiety is a key component for anti-biofilm activity. mdpi.com mdpi.com
Di-brominated Analog (19)Increased bromination compared to TAGE.Increased biofilm inhibition activity compared to TAGE. mdpi.com mdpi.com
Des-brominated Analog (20)Removal of bromine atoms.Decreased biofilm inhibition activity. mdpi.com mdpi.com
Mono-brominated Analog (21)Single bromine atom on the pyrrole tail.Showed intermediate activity. mdpi.com mdpi.com

Hymenin and Latonduine Analogs

This compound belongs to a broader class of pyrrolo[2,3-c]azepin-8-one alkaloids, which also includes hymenialdisine (B1662288) and its geometric isomer, hymenin. researchgate.net These compounds, along with the related latonduines, have been the focus of extensive SAR studies, primarily for their potent kinase inhibitory and cytotoxic activities. researchgate.netuni-duesseldorf.de Hymenialdisine, for instance, is a known inhibitor of several cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1). uni-duesseldorf.deresearchgate.net

Synthetic efforts have produced numerous analogs to explore the SAR of this scaffold. researchgate.net Studies on latonduine A analogs have been conducted to create selective inhibitors for poly(ADP-ribose) polymerase 3 (PARP3) and PARP16, which are targets for correcting F508del-CFTR trafficking in cystic fibrosis. researchgate.net These studies have led to the discovery of derivatives with selective, albeit modest, inhibitory activity against PARP3. researchgate.net

Research into hymenialdisine analogs has provided significant insight into kinase inhibition. The development of diverse libraries based on the hymenialdisine framework has helped identify new kinase targets and improve potency and selectivity. researchgate.netpsu.edu For example, modifications around the fused-azepinone core common to this compound, hymenialdisine, and latonduine have yielded various structural motifs with differing biological profiles. researchgate.net Cytotoxicity assays have shown that specific analogs, such as 12-N-methyl this compound and (Z)-hymenialdisine, exhibit significant activity against cancer cell lines. researchgate.net

Table 2: SAR of Hymenin, Latonduine, and Related Analogs
Compound/AnalogTarget/Activity MeasuredKey SAR FindingReference
HymenialdisineKinase Inhibition (CDKs, GSK-3β)Potent, non-selective kinase inhibitor; serves as a scaffold for analog development. uni-duesseldorf.deresearchgate.net uni-duesseldorf.deresearchgate.net
(Z)-HymenialdisineCytotoxicity (L5187Y cells)High in vitro cytotoxicity with an EC50 value of 1.8 µg·mL⁻¹. researchgate.net researchgate.net
12-N-methyl this compoundCytotoxicity (L5187Y cells)Demonstrated high in vitro cytotoxicity (EC50 = 3.5 µg·mL⁻¹). researchgate.net researchgate.net
Latonduine APARP3 and PARP16 InhibitionShows dual inhibitory activity; used as a template for developing selective inhibitors. researchgate.net researchgate.net
(±)-5-hydroxy-4-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-c]pyridin-6(7H)-onePARP3 InhibitionA latonduine A analog with modest but selective PARP3 inhibitory activity (IC50 = 3.1 μM). researchgate.net researchgate.net

Influence of Spatial Geometry and Receptor Selectivity

The spatial geometry of pyrrole-imidazole alkaloids is a critical determinant of their biological activity and receptor selectivity. Subtle changes in the three-dimensional arrangement of the molecule can profoundly impact its ability to bind to specific biological targets, such as the ATP-binding pocket of protein kinases. uni-duesseldorf.deresearchgate.net

A clear example of this is seen in the spongiacidin family of compounds, which are structurally related to this compound. Spongiacidin A and B, which possess a (7E) geometry in their chemical structure, show inhibitory activity against C-erbB-2 kinase and CDK4. uni-duesseldorf.de In contrast, Spongiacidin C and D, which feature a (7Z) geometry and a different ring system, are devoid of this inhibitory activity. uni-duesseldorf.de This demonstrates that the geometric configuration around the double bond is crucial for effective kinase interaction.

The selectivity of these compounds for different kinases is governed by specific molecular interactions within the kinase's active site. researchgate.net For hymenialdisine, X-ray crystallography has shown that the inhibitor occupies the ATP binding pocket of CDK2. psu.edu The development of analogs has focused on modifying the scaffold to enhance interactions with specific amino acid residues in the target kinase, thereby increasing potency and selectivity. researchgate.net For instance, leucettines, which are derived from the marine alkaloid leucettamine B, have been co-crystallized with multiple kinases, including DYRK1A and CLK3, revealing how the inhibitor's structure allows it to fit within different kinase active sites and achieve a specific selectivity profile. researchgate.net This detailed structural understanding is essential for designing next-generation inhibitors with improved therapeutic properties against specific diseases. acs.org

Advanced Research Methodologies and Supply Strategies

Sustainable Production through Aquaculture and Cell Culture

The limited natural abundance of stevensine and related bromopyrrole alkaloids in marine sponges necessitates the development of sustainable production methods to avoid the ecological damage associated with wild harvesting. wikipedia.org Research has consequently focused on advancing aquaculture and in vitro cell culture techniques as viable alternatives for a consistent supply of these valuable metabolites.

The in vitro cultivation of sponge cells or small tissue fragments (explants) presents a promising avenue for controlled, sustainable production of secondary metabolites like this compound. cdnsciencepub.commdpi.com Success in this area hinges on the optimization of culture conditions, particularly nutrient media, to maximize both cell growth and the biosynthesis of the target compounds.

A critical factor in optimizing production is the feeding regimen. A study on the in vitro culture of Axinella corrugata, a known producer of this compound, demonstrated that manipulating the concentration of food cells can significantly impact both the growth of the sponge explants and the concentration of this compound. researchgate.net Explants provided with a multispecies diet at a concentration three times that of their natural environment (3NC) exhibited the most substantial increase in both biomass and this compound production over an eight-week period. researchgate.net In contrast, lower concentrations (1NC) only met basic metabolic needs with no significant growth, while higher concentrations (5NC) led to weight loss, possibly due to the aquiferous systems becoming clogged. researchgate.net This highlights a clear link between nutrient availability and metabolite biosynthesis.

Beyond nutrition, the composition of the culture medium itself is a key variable. For sponge cells that are difficult to culture, novel approaches like using genetic algorithms to systematically optimize the amino acid composition of media have been developed. nih.gov This methodology allows for the efficient enhancement of cell metabolic activity without requiring a complete understanding of all nutritional requirements beforehand, a technique that could be applied to improve yields from this compound-producing cell lines. nih.gov

Table 1: Effect of Food Concentration on Axinella corrugata Explants and this compound Production Data sourced from an 8-week in vitro culture study. researchgate.net

Diet ConcentrationAverage Weight ChangeThis compound Concentration (% Increase)Total this compound Production (% Increase)Culture Response
1NC Stable (no significant growth)Minimal changeMinimal changeDiet meets metabolic costs only.
3NC Significant Growth (+21%)110%157%Optimal for both growth and metabolite biosynthesis.
5NC Weight LossMinimal changeMinimal changeHigh cell concentration may inhibit feeding efficiency.
5+1NC Weight LossMinimal changeMinimal changeHigh cell concentration may inhibit feeding efficiency.

To move from laboratory-scale culture to industrial-scale production, the development of bioreactor systems is essential. hebmu.edu.cn Bioreactors allow for precise control over environmental parameters such as nutrient flow, oxygen levels, and waste removal, creating an optimized environment for high-density cell culture and metabolite synthesis. mdpi.comeuropa.eu

For sponge cells, systems that support three-dimensional (3-D) growth are considered more representative of their natural state and can enhance the production of bioactive compounds. mdpi.com Technologies such as gel microdroplets (GMDs) made of agarose (B213101) can be used to encapsulate sponge cells, which can then be scaled up in spinner flasks or other forms of bioreactors. mdpi.com This approach facilitates the rapid diffusion of nutrients into the matrix and allows for the easy recovery of secreted products. mdpi.com

While much of the development in large-scale marine bioreactors has focused on microalgae, the principles are transferable. europa.eu Systems like Vertical Raceway Photobioreactors (PBRs) and Annular Plate Airlift PBRs, equipped with sophisticated control and monitoring systems, demonstrate the potential for creating highly controlled environments to maximize biomass and the yield of high-value active compounds from marine organisms. europa.eu The successful establishment of continuous, freely suspended sponge cell cultures that produce this compound would enable their growth in the types of large-scale bioreactors currently used for animal cell production. hebmu.edu.cn

Chemical Profiling and Dereplication Techniques

The search for novel natural products from complex biological sources like marine sponges is often hindered by the repeated isolation of known compounds. Dereplication, the early identification of known metabolites, is a crucial step to focus resources on discovering new chemical entities. nih.govgeomar.de Modern chemical profiling, which combines advanced analytical techniques with bioinformatics, accelerates this process significantly. bohrium.commdpi.com

A key challenge in natural product discovery is efficiently screening vast libraries of crude biological extracts to identify those containing novel, bioactive compounds. researchgate.net The Semi-automated Prioritization of Extracts for Natural Product Research (SeaPEPR) is a pipeline designed to address this challenge by integrating bioactivity screening with metabolic fingerprinting at an early stage. mdpi.comsciprofiles.com This approach allows researchers to quickly prioritize the most promising extracts for in-depth analysis, saving significant time and resources. researchgate.net

The SeaPEPR workflow was demonstrated in a case study involving 76 marine sponge-derived extracts. mdpi.comsciprofiles.com The process involves several key steps:

Primary Bioactivity Screening: Crude extracts are tested against a panel of clinically relevant microbes to identify biological activity. mdpi.com

Metabolic Fingerprinting: The chemical composition of all extracts is analyzed using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) to generate a unique "fingerprint" for each sample. mdpi.com

Data Integration and Prioritization: The bioactivity data is combined with the chemical fingerprints. A cosine similarity heat map can be used to visualize the chemical relationships between extracts, grouping those with similar metabolic profiles. mdpi.com This allows researchers to prioritize extracts that are both bioactive and possess a unique chemical signature, increasing the likelihood of discovering novel compounds.

Microfractionation and Dereplication: The prioritized crude extracts undergo automated, small-scale fractionation. These microfractions are simultaneously tested for bioactivity and analyzed by MS/MS, directly linking a specific molecule to its biological function and enabling rapid identification of the active compound. mdpi.com

This methodology facilitates the rapid dereplication of known compounds, such as agelasines in the case of an Agelas nakamurai sponge extract, and the identification of novel bioactive molecules from a very small amount of initial material. mdpi.com

Table 2: The SeaPEPR Workflow for Efficient Natural Product Discovery Based on the pipeline described by Riyanti et al. (2020). researchgate.netmdpi.com

StepMethodologyObjectiveOutcome
1. Screening Primary bioactivity testing of crude extracts against a microbial panel.Identify extracts with interesting biological activity.A subset of "active" extracts.
2. Profiling LC-MS analysis to generate a metabolic fingerprint for each extract.Characterize and compare the chemical diversity of all samples.Chemical profiles and similarity mapping.
3. Prioritization Integrated analysis of bioactivity and chemical uniqueness.Select the most promising extracts for follow-up analysis.Prioritized list of unique, bioactive extracts.
4. Identification MS/MS-coupled microfractionation and dereplication.Attribute bioactivity to specific compounds and identify them.Identification of causative metabolites.

Molecular Interaction Studies

Understanding how a natural product like this compound exerts its biological effects requires studying its interactions with molecular targets at an atomic level. Computational approaches have become indispensable tools for predicting and analyzing these interactions, providing a framework for understanding mechanisms of action and guiding further drug development. mdpi.comnih.gov

Ligand-target binding analysis uses computational methods to predict and simulate the interaction between a small molecule (the ligand, e.g., this compound) and a biological macromolecule (the target, typically a protein or enzyme). scione.commdpi.com This in silico approach provides critical insights into binding affinity and the specific forces that stabilize the ligand-protein complex. mdpi.commdpi.com The conceptual framework for this analysis generally involves a series of sequential steps.

First, three-dimensional (3D) structures of both the ligand and the potential target protein are required. nih.gov The structure of the ligand, this compound, is known, while the 3D structure of a target protein may be obtained from public repositories like the Protein Data Bank (PDB) or predicted using homology modeling if an experimental structure is unavailable. nih.govscione.com

Next, a process called molecular docking is performed. Docking algorithms place the ligand into the binding site of the target protein in various orientations and conformations to find the most favorable binding pose. mdpi.commdpi.com This process generates a score that estimates the binding affinity, helping to identify which potential targets are most likely to interact with the ligand. mdpi.com

Finally, the resulting protein-ligand complex is analyzed to understand the specific molecular interactions that hold it together. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the target protein. mdpi.com For more dynamic insights, molecular dynamics (MD) simulations can be run to observe the stability of the complex over time and confirm the persistence of these critical interactions. mdpi.com This detailed understanding of molecular binding is fundamental for explaining a compound's mechanism of action and for the rational design of more potent and selective analogs. scione.com

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Biosynthetic Enzymes and Pathways

The biosynthetic origin of Stevensine has been a subject of investigation, with studies pointing to its formation within marine sponges like Teichaxinella morchella and Axinella corrugata. wikipedia.orgnih.gov The core structure of this compound belongs to the bromopyrrole alkaloid class, which are derivatives of the precursor oroidin (B1234803). nih.gov Oroidin itself contains a fundamental pyrrole-imidazole unit that is the foundational block for these compounds. nih.gov Early biosynthetic studies have been conducted using cell cultures of marine sponges to trace the incorporation of precursors. wikipedia.org

Despite these initial explorations, the specific enzymatic machinery responsible for the step-by-step assembly of this compound from primary metabolites remains largely uncharacterized. The identification and functional characterization of the complete set of biosynthetic enzymes—including halogenases, oxidoreductases, and transferases—are critical. nih.govrsc.org A deeper understanding of these enzymes and their genetic underpinnings would not only demystify the natural production of this compound but also open avenues for its biotechnological production. nih.gov

Key Research Objectives:

Transcriptome Mining and Gene Cluster Identification: Utilizing genomic and transcriptomic data from this compound-producing sponges to identify putative biosynthetic gene clusters. nih.gov

Heterologous Expression and Enzyme Characterization: Expressing candidate genes in model organisms (e.g., E. coli, yeast) to confirm their function and elucidate the specific catalytic steps they perform. nih.gov

In Vitro Pathway Reconstruction: Reconstituting the biosynthetic pathway in a test tube using purified enzymes to validate the entire sequence of reactions leading to this compound.

Definitive Molecular Target Identification and Validation for Bioactivities

This compound exhibits a wide array of pharmacological potentials, including anticancer, antimicrobial, anti-parasitic, and neurological activities. novapublishers.com A significant portion of this activity has been linked to its function as a protein kinase inhibitor. novapublishers.com Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. However, the specific kinases that this compound interacts with and the precise mechanism of inhibition are not fully understood.

Further research is imperative to move beyond broad activity screenings and identify the definitive molecular targets for each of this compound's bioactivities. novapublishers.com This is a crucial step for understanding its therapeutic potential and potential side effects. Modern chemical biology and proteomic approaches can be leveraged to achieve this.

Methodologies for Target Identification:

Methodology Description Potential Outcome
Affinity Chromatography Immobilized this compound is used as bait to capture binding proteins from cell lysates. Identification of direct protein targets.
Network Pharmacology In silico prediction of potential targets based on compound structure and integration with disease-related gene networks. nih.govmdpi.com Prioritization of targets for experimental validation. mdpi.com
Kinome Profiling Screening this compound against a large panel of purified protein kinases to determine its selectivity profile. Identification of specific kinases inhibited by this compound.

| Molecular Docking | Computational simulation of the binding interaction between this compound and the active site of potential target proteins. nih.govmdpi.com | Understanding the structural basis of inhibition and guiding SAR studies. |

Definitive validation of these targets is the subsequent essential step, which involves demonstrating that the interaction between this compound and the identified target is responsible for the observed biological effect in cellular and, eventually, in vivo models. novapublishers.com

Rational Drug Design and Development Based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. drugdesign.orgnih.gov For this compound, a systematic SAR exploration is necessary to optimize its potency, selectivity, and pharmacokinetic properties. This involves the synthesis of a library of analogues with targeted modifications to the core bromopyrrole alkaloid structure.

Key structural features of this compound that warrant investigation include:

The dibrominated pyrrole (B145914) ring.

The 2-aminoimidazole moiety.

The seven-membered azepine ring.

By modifying these regions and assessing the impact on biological activity, researchers can develop a pharmacophore model. drugdesign.orgnih.gov This model will highlight the essential structural features required for activity and those that can be altered to improve drug-like properties. nih.gov For instance, SAR analysis can guide modifications to enhance binding affinity for a specific protein kinase target or to reduce off-target effects. nih.govnih.gov The knowledge gained from SAR is the cornerstone of rational drug design, enabling the transformation of a natural product lead into a refined drug candidate. duke.edu

Advancements in Sustainable and Scalable Production Methods

A major impediment to the development of many marine natural products, including this compound, is the "supply problem". nih.gov this compound is found in only minute quantities in its natural sponge sources. wikipedia.org Harvesting sponges from the ocean to obtain the compound is not environmentally sustainable and cannot provide the quantities needed for extensive preclinical and clinical studies. wikipedia.orgnih.gov

Therefore, developing sustainable and scalable production methods is a high-priority research direction. Several strategies can be pursued:

Total Synthesis: A total synthesis for this compound has been successfully achieved. wikipedia.org Future work should focus on optimizing this synthetic route to make it more efficient, cost-effective, and scalable for industrial application. This may involve developing novel chemical reactions or employing technologies like continuous-flow chemistry. rsc.org

Aquaculture: Culturing the source sponge (Axinella corrugata) or its cells in a controlled environment could provide a more sustainable biological source of the compound. nih.gov

Metabolic Engineering: Once the biosynthetic pathway is fully elucidated (as described in 8.1), the responsible genes could be transferred to a microbial host such as E. coli or Saccharomyces cerevisiae. Fermentation of these engineered microbes could produce this compound or its precursors in large, scalable bioreactors, offering a highly sustainable and reliable production platform.

Exploration of Novel Bioactivities and Therapeutic Applications

While initial studies have revealed a range of promising bioactivities for this compound, its full therapeutic potential is likely yet to be uncovered. novapublishers.com The unique chemical structure of this bromopyrrole alkaloid makes it a candidate for activity against a variety of biological targets. High-throughput screening of this compound against diverse disease models and target classes could reveal novel applications.

Potential Areas for Exploration:

Antiviral Activity: Many marine natural products have demonstrated potent antiviral effects. nih.govmdpi.com this compound should be screened against a panel of viruses, particularly those for which effective treatments are lacking.

Neurodegenerative Diseases: Given its reported neurological activity, exploring this compound's potential in models of diseases like Alzheimer's or Parkinson's is warranted. novapublishers.com This would involve investigating its effects on processes such as neuroinflammation, protein aggregation, and neuronal survival.

Immunomodulatory Effects: The ability to modulate the immune system is a powerful therapeutic tool. Investigating whether this compound has pro- or anti-inflammatory properties could open up applications in autoimmune diseases or as an adjuvant in cancer therapy.

Anti-Biofilm Activity: With the rise of antibiotic resistance, agents that can disrupt microbial biofilms are urgently needed. This compound's known antimicrobial properties could be extended to test its efficacy against these resilient bacterial communities. novapublishers.com

A systematic exploration of these and other potential bioactivities will ensure that the full therapeutic value of the this compound scaffold is realized. mdpi.com

Q & A

What spectroscopic and chromatographic methods are recommended for the structural elucidation of Stevensine, and how can contradictory data between techniques be resolved?

Answer:
this compound’s structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and liquid chromatography–mass spectrometry (LC-MS). For instance, NMR can resolve stereochemistry, while HRMS confirms molecular formulas. Contradictions between techniques (e.g., LC-MS purity vs. NMR impurities) should be addressed by cross-validating with orthogonal methods, such as X-ray crystallography or infrared (IR) spectroscopy. Ensure sample purity via preparative HPLC and replicate experiments to distinguish artifacts from true structural features .

How should researchers design bioassays to evaluate this compound’s pharmacological activity while minimizing false positives from non-specific binding?

Answer:
Bioassays must include:

  • Positive/Negative Controls : Use known agonists/antagonists for the target receptor.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values with at least three independent replicates.
  • Counter-Screens : Test against related off-target receptors (e.g., GPCR panels) to rule out non-specific interactions.
  • Thermodynamic Stability Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics.
  • Statistical Thresholds : Apply corrections like Bonferroni for multiple comparisons .

What strategies are effective for resolving discrepancies in this compound’s reported bioactivity across different cell lines or animal models?

Answer:
Discrepancies often arise from variability in experimental models. Mitigate this by:

  • Standardizing Models : Use isogenic cell lines or genetically defined animal strains.
  • Pharmacokinetic Profiling : Measure this compound’s bioavailability, tissue distribution, and metabolism (e.g., via LC-MS/MS).
  • Pathway Analysis : Use RNA-seq or proteomics to identify context-dependent signaling pathways.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., fold-change over baseline) and publicly available datasets (e.g., ChEMBL, PubChem) .

How can researchers optimize synthetic routes for this compound to improve yield and scalability for in vivo studies?

Answer:
Key steps include:

  • Retrosynthetic Analysis : Prioritize convergent synthesis to minimize step count.
  • Catalysis Screening : Test palladium-catalyzed cross-couplings or enzymatic catalysis for stereoselective steps.
  • Process Optimization : Use design of experiments (DoE) to evaluate temperature, solvent polarity, and reaction time.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with alternatives like cyclopentyl methyl ether (CPME).
  • Characterization : Validate intermediates via inline FTIR or Raman spectroscopy to monitor reaction progression .

What computational methods are suitable for predicting this compound’s molecular targets and off-target effects?

Answer:
Combine:

  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to screen against target libraries (e.g., PDB, DrugBank).
  • Machine Learning : Train models on ChEMBL bioactivity data to predict ADMET properties.
  • Network Pharmacology : Construct protein-protein interaction networks (e.g., via STRING) to identify secondary targets.
  • Validation : Confirm predictions with CRISPR knockdown or siRNA silencing in relevant cell models .

How should conflicting data on this compound’s mechanism of action (MOA) be addressed in peer-reviewed manuscripts?

Answer:

  • Transparent Reporting : Clearly delineate experimental conditions (e.g., cell passage number, serum concentration).
  • Data Reproduibility : Share raw data and code repositories (e.g., GitHub, Zenodo) for independent verification.
  • Hypothesis Testing : Use Bayesian statistics to quantify evidence for/against proposed MOAs.
  • Discussion of Limitations : Acknowledge model-specific biases and propose follow-up studies (e.g., organoid or patient-derived xenograft models) .

What are the best practices for curating and annotating this compound-related data to ensure interoperability across research databases?

Answer:
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata Standards : Use ISA-Tab for experimental metadata and InChI keys for chemical structures.
  • Controlled Vocabularies : Annotate bioactivity data with MeSH terms or Gene Ontology (GO) IDs.
  • Deposition in Public Repositories : Submit to ChEMBL, PubChem, or MetaboLights.
  • Version Control : Track dataset revisions via DOI-assigning platforms like Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.